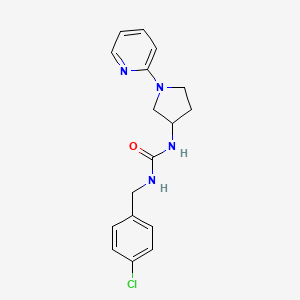

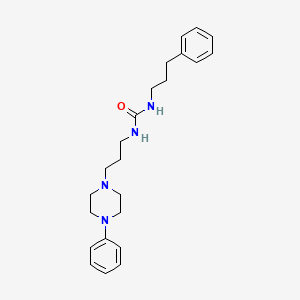

![molecular formula C13H8Cl2N4O B2403176 2,5-ジクロロ-N-(ピラゾロ[1,5-a]ピリミジン-6-イル)ベンズアミド CAS No. 2034583-84-9](/img/structure/B2403176.png)

2,5-ジクロロ-N-(ピラゾロ[1,5-a]ピリミジン-6-イル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique photophysical properties

科学的研究の応用

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

作用機序

Target of Action

The primary target of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to a halt in the cell cycle and preventing the cells from entering the S phase .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

生化学分析

Biochemical Properties

They have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Cellular Effects

Related compounds have shown cytotoxic activities against various cancer cell lines . They have been found to inhibit the proliferation of cancer cells expressing high levels of discoidin domain receptor 1 (DDR1), a potential molecular target for new anticancer drug discovery .

Molecular Mechanism

Related compounds have been found to inhibit the enzymatic activity of DDR1 . They bind with DDR1 and are significantly less potent in suppressing the kinase activities of DDR2, Bcr-Abl, and c-Kit .

Temporal Effects in Laboratory Settings

Related compounds have shown good solid-state emission intensities, indicating their stability .

Dosage Effects in Animal Models

The dosage effects of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide in animal models have not been studied yet. Related compounds have shown superior cytotoxic activities against various cancer cell lines at different dosages .

Metabolic Pathways

Related compounds have shown significant photophysical properties, indicating their potential involvement in various biochemical reactions .

Transport and Distribution

Related compounds have shown good solubility in green solvents, indicating their potential for distribution within cells .

Subcellular Localization

Related compounds have been used as fluorescent molecules for studying the dynamics of intracellular processes .

準備方法

The synthesis of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of aminopyrazole with a suitable benzamide derivative. The reaction proceeds via an addition-elimination mechanism, often under controlled conditions to ensure regioselectivity . Industrial production methods may involve the use of catalysts such as copper or palladium to facilitate the reaction .

化学反応の分析

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles under suitable conditions

類似化合物との比較

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical properties and applications . The unique substitution pattern in 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide contributes to its distinct reactivity and potential uses in various fields.

特性

IUPAC Name |

2,5-dichloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O/c14-8-1-2-11(15)10(5-8)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSBYACCVFWEAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CN3C(=CC=N3)N=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)

![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)

![4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2403106.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B2403108.png)

![3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)

![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2403115.png)

![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)